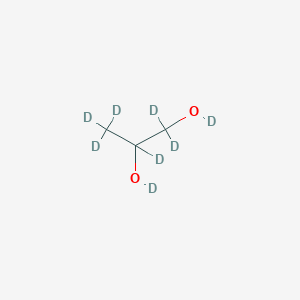

1,2-Propanediol-d8

Vue d'ensemble

Description

1,2-Propanediol, also known as propylene glycol, is a significant commodity chemical with a variety of industrial applications. The research on its stereochemistry and metabolic engineering highlights its importance and the ongoing efforts to produce it from renewable resources. The stereochemistry study of 1,2-propanediol reveals that when D-1,2-propanediol is converted to propionaldehyde, there is a stereospecific transfer of hydrogen from the substrate to the product, with an inversion of configuration at C-2 . This suggests a displacement reaction mechanism. On the other hand, metabolic engineering efforts have been made to produce enantiomerically pure R-1,2-propanediol from glucose in Escherichia coli, which involves the reduction of methylglyoxal to R-lactaldehyde and then to R-1,2-PD .

Synthesis Analysis

The synthesis of 1,2-propanediol can be achieved through biotechnological routes, as demonstrated by the metabolic engineering of Escherichia coli. By expressing specific genes like glycerol dehydrogenase and methylglyoxal synthase, E. coli can produce 1,2-propanediol anaerobically from glucose. The coexpression of these genes leads to an improved yield of R-1,2-PD, indicating that the pathway can be optimized for higher production efficiency .

Molecular Structure Analysis

The molecular structure of 1,2-propanediol consists of a three-carbon chain with two hydroxyl groups attached to the first and second carbon atoms. The stereochemistry of these hydroxyl groups is crucial for the compound's properties and reactivity. The research on the stereochemistry of the conversion of D and L 1,2-propanediols to propionaldehyde provides insight into the specific hydrogen transfers and the inversion of configuration that occurs during this reaction .

Chemical Reactions Analysis

1,2-Propanediol undergoes various chemical reactions, one of which is the conversion to propionaldehyde. This conversion involves the stereospecific transfer of hydrogen and the displacement of the secondary hydroxyl group with an inversion of configuration at C-2. The mechanism suggests a displacement reaction where the hydride functions as a nucleophile . Additionally, the metabolic engineering approach shows that 1,2-propanediol can be synthesized from glucose via intermediate compounds such as methylglyoxal and R-lactaldehyde .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1,2-propanediol, it is generally known that 1,2-propanediol is a colorless, viscous liquid with a sweet taste. It is hygroscopic and miscible with water, acetone, and chloroform. The studies imply that the physical properties of 1,2-propanediol, such as its boiling point and solubility, may be influenced by the stereochemistry of the hydroxyl groups . The ability to produce enantiomerically pure forms of 1,2-propanediol, as shown in the metabolic engineering study, could lead to applications where specific enantiomers are desired for their unique physical and chemical properties .

Applications De Recherche Scientifique

Metabolic Engineering for Biochemical Production

1,2-Propanediol (1,2-PD) has been a focus in metabolic engineering for biochemical production. Research by Altaras and Cameron (1999) in Applied and Environmental Microbiology highlights the production of enantiomerically pure R-1,2-PD from glucose in Escherichia coli, demonstrating a fermentation route to 1,2-PD from renewable resources (Altaras & Cameron, 1999).

Stereospecific Biosynthesis

Niu et al. (2018) in Metabolic Engineering Communications reported on the de novo stereospecific biosynthesis of 1,2-PD via lactic acid isomers as intermediates. This study achieved high titers of 1,2-PD biosynthesized by engineered E. coli strains, offering insights into industrial applications for 1,2-PD production (Niu et al., 2018).

Genetically Engineered Strains in Production

Yang et al. (2018) in Food technology and biotechnology discussed the use of genetically engineered strains for the production of 1,3-Propanediol (1,3-PD), a related compound, from glycerol. This research underscores the potential of genetic engineering in improving yields and overcoming production barriers, which may be applicable to 1,2-PD (Yang et al., 2018).

Catalytic Hydrogenolysis of Glycerol

The catalytic hydrogenolysis of glycerol to 1,2-PD has been extensively studied as a synthesis route. Wang, Zhou, and Guo (2015) in RSC Advances reviewed significant reports on glycerol hydrogenolysis into propanediols, including 1,2-PD. The study categorizes catalysts and highlights various technological aspects of this process (Wang, Zhou, & Guo, 2015).

Microbial Production and Applications

Saxena et al. (2010) in the Indian Journal of Microbiology reviewed the microbial production of 1,2-propanediol (propylene glycol), emphasizing different biological strategies for production. This review compared the potentials and limitations of various processes, indicating the significance of 1,2-PD in industries like polymers, food, pharmaceuticals, and textiles (Saxena et al., 2010).

Safety And Hazards

1,2-Propanediol-d8 is classified as a combustible liquid . It has a flash point of 107 °C in a closed cup . It is recommended to wear personal protective equipment/face protection when handling this substance . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

The production of 1,2-Propanediol from bio-based glycerol is a promising alternative compared to the fossil fuel-based propylene oxide dehydration process . This process can reduce the additional cost for the transportation and storage of molecular hydrogen and also reduce the safety risks related to using high hydrogen pressure .

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-INOGVRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583832 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propanediol-d8 | |

CAS RN |

80156-55-4 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

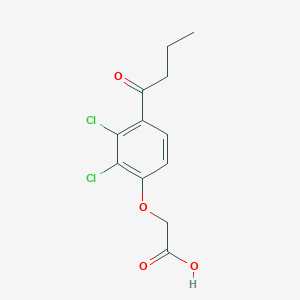

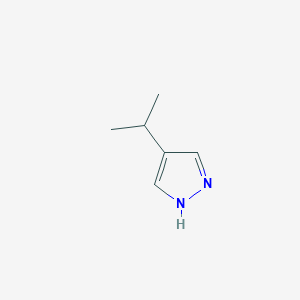

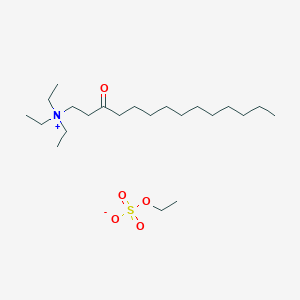

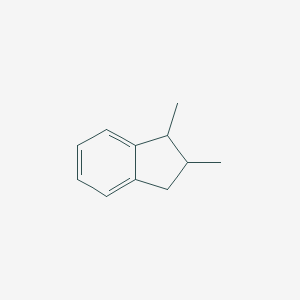

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)